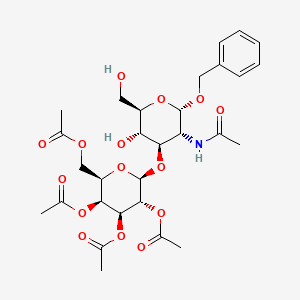

Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-α-D-glucopyranoside is a complex carbohydrate derivative. This compound is notable for its role in glycosylation processes, which are critical in various biological functions, including cell signaling and molecular recognition. It is often used in biochemical research to study glycan structures and their interactions with proteins and other biomolecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-α-D-glucopyranoside typically involves multiple steps:

Protection of Hydroxyl Groups: The hydroxyl groups of the starting sugar molecules are protected using acetyl groups to prevent unwanted reactions.

Glycosylation Reaction: The protected sugar is then subjected to a glycosylation reaction with benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside in the presence of a promoter such as silver triflate or trimethylsilyl triflate.

Deprotection: The final step involves the removal of the acetyl protecting groups under mild acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems. The use of high-performance liquid chromatography (HPLC) is common to ensure the compound meets stringent quality standards.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the acetamido group, converting it to an amine.

Substitution: The acetyl groups can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Acetyl groups can be replaced using reagents like sodium methoxide in methanol.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Amine derivatives.

Substitution: Various glycosylated derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C29H39NO15

- Molecular Weight : 641.6 g/mol

- IUPAC Name : [(3S,6R)-6-[(3R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate

The compound features a complex structure with multiple acetyl groups and a benzyl moiety which contributes to its solubility and reactivity in biochemical applications .

Glycosylation Reactions

Benzyl 2-acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-glucopyranoside is utilized as a glycosyl donor in synthetic chemistry. It has been shown to participate in glycosylation reactions to form various oligosaccharides. For instance, it serves as an intermediate in the synthesis of N-acetyllactosamine derivatives .

Case Study :

A study demonstrated the synthesis of 3-amino propyl glycosides from this compound through a one-pot reaction process, yielding significant amounts of desired products .

Enzyme Substrates

This compound acts as a substrate for specific glycosyltransferases. For example, it has been used to investigate the enzymatic properties of alpha(1→4)-L-fucosyltransferase from human saliva and stomach mucosa. The substrate facilitated the study of fucosylation processes critical for understanding blood group antigen biosynthesis .

Data Table: Enzymatic Activity

| Enzyme | Substrate Used | Product Yield (%) |

|---|---|---|

| Alpha(1→4)-L-fucosyltransferase | Benzyl 2-acetamido-2-deoxy-3-O-(2-O-methyl-beta-D-galactopyranosyl)-beta-D-glucopyranoside | 75 |

Medicinal Chemistry

The compound's structural features make it a candidate for drug development targeting glycan-related diseases. Its ability to mimic natural substrates can be leveraged in designing inhibitors or modulators of glycosidases or glycosyltransferases involved in disease pathways.

Case Study :

Research has indicated that derivatives of this compound exhibit inhibitory effects on nitric oxide production in specific cellular models, suggesting potential applications in anti-inflammatory therapies .

Mécanisme D'action

The compound exerts its effects primarily through its interactions with specific enzymes and receptors involved in glycosylation processes. It can inhibit or modulate the activity of glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to proteins and lipids. This modulation affects various cellular pathways, including those involved in cell adhesion, signaling, and immune responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzyl 2-Acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-glucopyranoside: Lacks the acetyl protecting groups, making it less stable but more reactive.

Methyl 2-Acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-α-D-glucopyranoside: Similar structure but with a methyl group instead of a benzyl group, affecting its solubility and reactivity.

Uniqueness

Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-α-D-glucopyranoside is unique due to its specific protecting groups, which provide stability during synthetic processes and allow for selective deprotection. This makes it a valuable tool in the synthesis of complex glycoconjugates and in studies of glycan interactions.

This compound’s versatility and stability make it a critical component in various fields of research and industry, highlighting its importance in advancing our understanding of glycosylation and its applications.

Activité Biologique

Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-α-D-glucopyranoside (commonly referred to as benzyl galactoside) is a complex glycoside that has garnered attention in biochemical research due to its unique structural features and potential biological activities. This article delves into its biological activities, focusing on enzymatic interactions, potential therapeutic applications, and synthesis methodologies.

Chemical Structure and Properties

The compound has the following molecular formula: C29H39NO15, with a molecular weight of 641.62 g/mol. Its structure includes a benzyl group and multiple acetylated sugar moieties, which influence its solubility and biological interactions. The detailed IUPAC name is:

N-[(2S,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-phenylmethoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide.

Enzymatic Interactions

Benzyl 2-acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-α-D-glucopyranoside acts as a substrate for various glycosyltransferases. Notably:

- Fucosyltransferase Activity : It has been demonstrated to serve as a specific acceptor for GDP-fucose in reactions catalyzed by fucosyltransferases derived from human saliva and stomach mucosa. This interaction is crucial for the synthesis of Lewis blood group antigens .

- Sialytransferase Substrate : The compound is also utilized as a substrate for sialytransferases involved in glycan biosynthesis. Its structural features allow it to participate in complex glycosylation reactions essential for cellular communication and recognition .

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial properties of benzyl galactoside derivatives. These compounds have shown activity against various bacterial strains by inhibiting cell wall synthesis through interference with glycoprotein formation .

Case Studies

- Glycosylation Studies : A study examined the glycosylation of benzyl galactoside with different donors to produce oligosaccharides with desired stereochemistry. The results indicated that modifications in the protecting groups significantly affected the yield and selectivity of the reactions .

- Therapeutic Applications : Research has suggested that benzyl galactosides may play a role in developing therapeutics targeting bacterial infections due to their ability to mimic host glycans and interfere with pathogen adhesion mechanisms .

Synthesis Methodologies

The synthesis of benzyl 2-acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-α-D-glucopyranoside typically involves:

- Glycosylation Reactions : Utilizing activated sugar donors in the presence of specific catalysts to achieve high yields of the desired glycosidic bond formation.

- Protecting Group Strategies : The use of various protecting groups during synthesis allows for selective reactions at different hydroxyl positions on the sugar moieties.

Summary Table of Biological Activities

Propriétés

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39NO15/c1-14(32)30-22-25(23(37)20(11-31)43-28(22)39-12-19-9-7-6-8-10-19)45-29-27(42-18(5)36)26(41-17(4)35)24(40-16(3)34)21(44-29)13-38-15(2)33/h6-10,20-29,31,37H,11-13H2,1-5H3,(H,30,32)/t20-,21-,22-,23-,24+,25-,26+,27-,28+,29+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDXXTUCTSBEQC-BCGXPDTISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39NO15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.